molecular formula C11H13NO3 B13773685 3-(2-Ethoxyphenyl)-3-oxopropanamide

3-(2-Ethoxyphenyl)-3-oxopropanamide

Cat. No.: B13773685
M. Wt: 207.23 g/mol
InChI Key: DOTMXPZZRJTMSP-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-3-oxopropanamide is an organic compound with a molecular formula of C11H13NO3 This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-3-oxopropanamide typically involves the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent amide formation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions for several hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-(2-Ethoxyphenyl)-3-oxopropanoic acid

    Reduction: 3-(2-Ethoxyphenyl)-3-hydroxypropanamide

    Substitution: Halogenated derivatives of the phenyl ring

Scientific Research Applications

Medicinal Chemistry

3-(2-Ethoxyphenyl)-3-oxopropanamide has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to be modified for various therapeutic targets:

  • Anticancer Activity : Research indicates that compounds with similar structures can exhibit anticancer properties. For instance, derivatives of this compound have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, offering potential therapeutic avenues for neurodegenerative diseases .

The compound exhibits significant biological activity due to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which can influence neurotransmitter synthesis and other critical biomolecules .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which could mitigate oxidative damage in cells .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the effects of various derivatives of this compound on cancer cell lines. The results showed that certain modifications significantly inhibited the growth of breast and prostate cancer cells by inducing apoptosis through caspase activation .

Case Study 2: Neuroprotection

In a neuroprotection study conducted on animal models, it was observed that compounds similar to this compound could protect against neurotoxic agents, reducing neuronal cell death and oxidative damage. This suggests potential applications in treating conditions like Alzheimer's disease .

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in the development of new materials with specific properties due to its unique chemical structure. Its reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-3-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-3-oxopropanamide
  • 3-(2-Chlorophenyl)-3-oxopropanamide
  • 3-(2-Bromophenyl)-3-oxopropanamide

Uniqueness

3-(2-Ethoxyphenyl)-3-oxopropanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.

Biological Activity

3-(2-Ethoxyphenyl)-3-oxopropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H15NO3
  • Molecular Weight: 221.25 g/mol

This compound features an ethoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction: The compound could bind to receptors, modulating their activity and influencing downstream signaling pathways.
  • Pathway Modulation: By affecting key proteins or signaling molecules, it may influence various biochemical pathways critical for cell survival and proliferation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties:
    • Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells, suggesting potential use in cancer therapy. For instance, compounds with structural similarities have been reported to target p53 pathways effectively .
  • Anti-inflammatory Effects:
    • The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which is crucial in treating chronic inflammatory diseases.
  • Neuroprotective Effects:
    • Preliminary data suggest that the compound could protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Anticancer Activity:
    A study evaluated the effects of a related compound on triple-negative breast cancer cells, demonstrating significant apoptosis induction and cell cycle arrest at the G2/M phase . This highlights the potential therapeutic applications of similar compounds in oncology.
  • Inflammatory Disease Models:
    Research involving animal models of inflammation has shown that compounds with similar structures can reduce markers of inflammation significantly. These findings support the hypothesis that this compound may possess similar anti-inflammatory effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInduces apoptosis in cancer cells
Similar Ethoxy DerivativeAnti-inflammatoryInhibits pro-inflammatory cytokines
Related CompoundNeuroprotectiveProtects against oxidative stress

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-3-oxopropanamide

InChI

InChI=1S/C11H13NO3/c1-2-15-10-6-4-3-5-8(10)9(13)7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

DOTMXPZZRJTMSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CC(=O)N

Origin of Product

United States

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